(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate
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Overview
Description
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and chlorine atom on the indole ring, as well as an octadec-9-enoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively.
Esterification: The brominated and chlorinated indole is then reacted with octadec-9-enoic acid in the presence of a suitable catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these reactions include Lewis acids and transition metal catalysts.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The presence of bromine and chlorine atoms makes it a useful tool for investigating halogen bonding in biological systems.
Medicine
In medicine, this compound has potential applications as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its indole structure provides vibrant colors, making it suitable for use in various coloring applications.
Mechanism of Action
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the indole ring facilitate halogen bonding with target proteins, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes, making the compound effective in various biological applications.
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.
5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Employed in histochemistry and bacteriology as a substrate for beta-galactosidase.
5-bromo-4-chloro-3-hydroxyindole: Known for its role as a chromogenic compound in biochemical assays.
Uniqueness
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is unique due to its octadec-9-enoate ester group, which imparts distinct chemical and biological properties. This ester group enhances the compound’s lipophilicity, making it more suitable for applications that require membrane permeability.
Properties
Molecular Formula |
C26H37BrClNO2 |
---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate |
InChI |
InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3 |
InChI Key |
AQHJSWILJUIBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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